molecular formula C3H4F4O2 B12062848 2,3,3,3-Tetrafluoropropanal hydrate

2,3,3,3-Tetrafluoropropanal hydrate

Cat. No.: B12062848
M. Wt: 148.06 g/mol
InChI Key: CSXZIZDBFOCFTM-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropanal hydrate is a fluorinated synthetic building block of interest in advanced organic and materials chemistry research. While its derivative, 2,3,3,3-tetrafluoropropene (HFO-1234yf), is extensively studied as a next-generation low-global-warming-potential refrigerant , the aldehyde hydrate form provides a reactive handle for further chemical transformation. The presence of both an aldehyde group and a hydrate stabilizes the molecule, making it a versatile precursor for synthesizing more complex fluorinated compounds. Researchers can leverage this compound to develop novel fluorinated materials, ligands, or pharmaceutical intermediates, exploiting the unique electronic and steric properties imparted by the fluorine atoms. The tetrafluorinated carbon chain can influence the molecule's polarity, metabolic stability, and binding affinity in target systems, which is a key area of investigation in medicinal and agrochemical research . This product is supplied exclusively for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4F4O2

Molecular Weight

148.06 g/mol

IUPAC Name

2,3,3,3-tetrafluoropropanal;hydrate

InChI

InChI=1S/C3H2F4O.H2O/c4-2(1-8)3(5,6)7;/h1-2H;1H2

InChI Key

CSXZIZDBFOCFTM-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(F)(F)F)F.O

Origin of Product

United States

Synthesis and Preparation Methodologies of 2,3,3,3 Tetrafluoropropanal Hydrate

Direct Hydration Pathways of 2,3,3,3-Tetrafluoropropanal (B15149481)

The direct addition of water across the carbonyl group of 2,3,3,3-tetrafluoropropanal represents the most straightforward route to its hydrate (B1144303). This process is a reversible nucleophilic addition, where the equilibrium between the aldehyde and the hydrate is a critical consideration. The pronounced electron-withdrawing nature of the tetrafluoroethyl group significantly influences the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. This inherent electronic property shifts the equilibrium favorably towards the formation of the stable geminal diol. libretexts.orglibretexts.orgchemistrysteps.com

Acid-Catalyzed Hydration Processes

The hydration of 2,3,3,3-tetrafluoropropanal can be significantly accelerated through acid catalysis. In this mechanistic pathway, a proton from an acid catalyst protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. slideshare.netlibretexts.orgkhanacademy.org This activation facilitates the nucleophilic attack by a water molecule. The subsequent deprotonation of the resulting oxonium ion by a water molecule or a conjugate base regenerates the acid catalyst and yields the 2,3,3,3-tetrafluoropropanal hydrate.

Mechanism of Acid-Catalyzed Hydration:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), forming a resonance-stabilized cation which makes the carbonyl carbon more electrophilic.

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon.

Deprotonation: A final deprotonation step, typically by a water molecule, results in the formation of the geminal diol and regeneration of the acid catalyst.

Commonly employed acid catalysts for such transformations include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids. The reaction is typically carried out in an aqueous medium where the aldehyde is dissolved.

Base-Catalyzed Hydration Processes

Alternatively, the hydration of 2,3,3,3-tetrafluoropropanal can be expedited under basic conditions. In this process, a hydroxide (B78521) ion (OH⁻), a more potent nucleophile than water, directly attacks the carbonyl carbon. libretexts.orgkhanacademy.org This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by a water molecule to afford the geminal diol and regenerate the hydroxide catalyst.

Mechanism of Base-Catalyzed Hydration:

Nucleophilic attack by hydroxide: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a water molecule, yielding the this compound and regenerating the hydroxide catalyst.

Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to catalyze this reaction in an aqueous solution.

Neutral Media Hydration Studies

Even in the absence of an external catalyst, 2,3,3,3-tetrafluoropropanal can undergo hydration in neutral aqueous media, albeit at a slower rate compared to catalyzed reactions. The strong electron-withdrawing effect of the fluorine atoms sufficiently activates the carbonyl group for a direct nucleophilic attack by water. chemistrysteps.com The stability of the resulting hydrate, driven by the inductive effect of the fluoroalkyl group, is a key thermodynamic driving force for the uncatalyzed reaction. Studies on the hydration of similar fluorinated aldehydes have shown that the equilibrium often lies significantly in favor of the hydrate form even in neutral water.

Kinetic and Thermodynamic Aspects of Hydrate Formation Equilibrium

The formation of this compound is a reversible process, and the position of the equilibrium is dictated by thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the reaction. The presence of the four fluorine atoms has a profound impact on these parameters. The strong inductive effect of the fluorine atoms destabilizes the carbonyl group of the aldehyde, making the enthalpy of hydration more exothermic compared to non-fluorinated analogues. This thermodynamic stabilization of the hydrate form results in a larger equilibrium constant (K_eq) for the hydration reaction.

The equilibrium constant for the hydration of an aldehyde is given by: K_eq = [Hydrate] / ([Aldehyde][H₂O])

For fluorinated aldehydes, the value of K_eq is generally high, indicating that the hydrate is the predominant species at equilibrium in aqueous solutions.

CompoundHydration Equilibrium Constant (K_eq)
Formaldehyde (B43269)2.27 x 10³
Acetaldehyde1.06
Trifluoroacetaldehyde (B10831)1.1 x 10⁴

This table presents representative equilibrium constants for the hydration of different aldehydes to illustrate the effect of electron-withdrawing groups. The value for 2,3,3,3-Tetrafluoropropanal is expected to be high due to the presence of the tetrafluoroethyl group.

Kinetically, both acid and base catalysis provide lower activation energy pathways for the hydration reaction, thus increasing the rate at which equilibrium is achieved.

Indirect Synthetic Routes via Fluorinated Precursors

An alternative strategy for the synthesis of 2,3,3,3-tetrafluoropropanal, which can then be hydrated, involves the oxidation of a suitable fluorinated alcohol precursor.

Oxidation of 2,2,3,3-Tetrafluoro-1-propanol to 2,3,3,3-Tetrafluoropropanal

The controlled oxidation of the primary alcohol 2,2,3,3-tetrafluoro-1-propanol offers a viable route to 2,3,3,3-tetrafluoropropanal. The selection of the oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid, 2,3,3,3-tetrafluoropropanoic acid. Mild oxidizing agents are therefore preferred for this transformation.

Commonly used methods for the oxidation of primary alcohols to aldehydes that are applicable to fluorinated substrates include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine. The reaction is typically performed at low temperatures (-78 °C) to ensure selectivity for the aldehyde. thermofisher.commissouri.eduwikipedia.orgjk-sci.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes under neutral conditions at room temperature. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgchemistrysteps.com

The general reaction for the oxidation is as follows: CHF₂CF₂CH₂OH + [O] → CHF₂CF₂CHO + H₂O

Following the oxidation, the resulting 2,3,3,3-tetrafluoropropanal can be readily hydrated by the addition of water to yield the desired this compound.

Hydrolysis of Halogenated or Related 2,3,3,3-Tetrafluoropropene (B1223342) Derivatives to the Aldehyde/Hydrate

This strategy involves the synthesis of a precursor from 2,3,3,3-tetrafluoropropene, which is then hydrolyzed to the target aldehyde hydrate.

The most plausible precursor for hydrolysis is 2,3,3,3-tetrafluoroepoxypropane. Biotransformation studies indicate that this epoxide is an intermediate in the metabolic pathway to 2,3,3,3-tetrafluoropropanal. nih.gov The mechanism of hydrolysis would involve the protonation of the epoxide oxygen under acidic conditions, followed by nucleophilic attack of a water molecule. Due to the electronic effects of the fluorine atoms, the attack would likely occur at the less substituted carbon, leading to the formation of a diol, which is the hydrated form of the aldehyde.

The conversion of the precursor, such as 2,3,3,3-tetrafluoroepoxypropane, would require optimization of reaction conditions. For the hydrolysis step, this would involve selecting the appropriate acid or base catalyst, solvent system, reaction temperature, and time to maximize the yield of the aldehyde hydrate while minimizing side reactions. Perfluorinated aldehydes are known to readily form stable hydrates, and studies on similar compounds show that bubbling the aldehyde through water can lead to high conversion to the hydrate form. nih.gov

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on several key areas. The use of catalytic methods, particularly those employing molecular oxygen as the terminal oxidant as in some Wacker-type systems, is inherently greener than using stoichiometric reagents. organic-chemistry.org If a multi-step synthesis via an epoxide is chosen, developing a catalytic epoxidation that uses a green oxidant like hydrogen peroxide would be advantageous. Furthermore, selecting environmentally benign solvents and developing processes that allow for catalyst recycling would enhance the sustainability of the synthesis.

Scale-Up Considerations and Process Chemistry for Academic Synthesis

For the academic-scale synthesis of this compound, several factors must be considered. The starting material, 2,3,3,3-tetrafluoropropene, is a gas at room temperature, which necessitates handling in a closed system, such as a pressure reactor, for liquid-phase reactions. wikipedia.org Reaction monitoring would be crucial to determine optimal reaction times and prevent over-oxidation or side product formation. Purification of the final product would likely involve distillation or extraction, followed by characterization to confirm the structure and purity, likely as the stable hydrate. Given the volatility of the parent aldehyde, isolation directly as the non-volatile hydrate could simplify handling and purification procedures.

Chemical Reactivity and Mechanistic Investigations of 2,3,3,3 Tetrafluoropropanal Hydrate

Equilibrium Dynamics and Speciation of the Hydrate (B1144303) in Solution

In aqueous solutions, aldehydes exist in equilibrium with their corresponding gem-diol, also known as a hydrate. For 2,3,3,3-Tetrafluoropropanal (B15149481), this equilibrium lies significantly towards the hydrate form, 2,3,3,3-Tetrafluoropropanal hydrate. The strong electron-withdrawing effect of the tetrafluoroethyl group (-CF₂CF₂) enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. This stabilization of the hydrate is a common feature for aldehydes bearing electron-deficient α-carbons.

The equilibrium can be represented as follows:

CF₃CF₂CHO + H₂O ⇌ CF₃CF₂CH(OH)₂

The position of this equilibrium is dependent on various factors, including temperature, concentration, and the solvent system. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in determining the precise equilibrium constant and understanding the speciation in different solvent environments. However, specific NMR studies on this particular hydrate are not readily found in the literature.

Nucleophilic Addition Reactions Involving the Carbonyl Moiety

The core reactivity of this compound stems from the residual electrophilic character of the carbonyl carbon within the aldehyde-hydrate equilibrium. Nucleophiles will readily attack this carbon, leading to a variety of addition products.

Reactions with Alcohols: Acetal and Hemiacetal Formation

In the presence of alcohols, this compound is expected to form hemiacetals and subsequently acetals under acidic conditions. The initial reaction involves the nucleophilic attack of an alcohol molecule on the carbonyl carbon of the aldehyde form, which is in equilibrium with the hydrate. This is followed by proton transfer to yield a hemiacetal. Further reaction with a second equivalent of the alcohol, driven by the removal of water, leads to the formation of a stable acetal.

Reaction Scheme:

Hemiacetal Formation: CF₃CF₂CHO + ROH ⇌ CF₃CF₂CH(OH)(OR)

Acetal Formation: CF₃CF₂CH(OH)(OR) + ROH ⇌ CF₃CF₂CH(OR)₂ + H₂O

The electron-withdrawing nature of the tetrafluoroethyl group would likely accelerate the initial nucleophilic attack, favoring the formation of the hemiacetal and acetal.

Reactions with Thiols: Thioacetal Formation

Analogous to the reaction with alcohols, this compound is expected to react with thiols to form thioacetals. Thiols are generally more nucleophilic than alcohols, and the reaction to form the thioacetal is typically efficient, often catalyzed by a Lewis or Brønsted acid.

Reaction Scheme: CF₃CF₂CHO + 2 RSH → CF₃CF₂CH(SR)₂ + H₂O

The resulting thioacetals are valuable synthetic intermediates.

Addition of Nitrogen Nucleophiles: Imine and Hydrazone Derivatives

Primary amines react with aldehydes to form imines (Schiff bases), and hydrazine (B178648) and its derivatives react to form hydrazones. These reactions proceed via nucleophilic addition to the carbonyl group, followed by dehydration. Given the high electrophilicity of the carbonyl carbon in 2,3,3,3-Tetrafluoropropanal, these reactions are expected to proceed readily.

Reaction Schemes:

Imine Formation: CF₃CF₂CHO + RNH₂ → CF₃CF₂CH=NR + H₂O

Hydrazone Formation: CF₃CF₂CHO + H₂NNH₂ → CF₃CF₂CH=NNH₂ + H₂O

These derivatives are often crystalline solids and can be useful for characterization purposes.

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an aqueous workup. The reaction of this compound with these reagents would involve the deprotonation of the acidic hydrate protons first, consuming two equivalents of the organometallic reagent. Subsequent addition of the organometallic reagent to the carbonyl group of the in-situ generated aldehyde would then occur.

Reaction Scheme (with Grignard reagent):

CF₃CF₂CH(OH)₂ + 2 RMgX → CF₃CF₂CHO + 2 RH + MgX₂ + MgO

CF₃CF₂CHO + RMgX → CF₃CF₂CH(OMgX)R

CF₃CF₂CH(OMgX)R + H₃O⁺ → CF₃CF₂CH(OH)R + Mg²⁺ + X⁻ + H₂O

The strong basicity of these reagents necessitates careful control of the reaction conditions to achieve the desired addition product.

Electrophilic Reactions and Transformations

Due to the electron-withdrawing nature of the fluorine atoms, the carbon-carbon double bond in the enol form of 2,3,3,3-Tetrafluoropropanal is expected to be electron-deficient. Consequently, it would be deactivated towards typical electrophilic addition reactions. However, the aldehyde group itself is generally not susceptible to direct electrophilic attack unless under specific activating conditions, which are not commonly employed for simple aldehydes. Therefore, significant electrophilic reactions directly on the aldehyde functionality or its simple derivatives are not anticipated under standard conditions.

Redox Chemistry of the Hydrate/Aldehyde

The presence of the tetrafluorinated propyl group profoundly impacts the oxidation and reduction pathways of the aldehyde functionality. The electron-deficient nature of the carbonyl carbon makes it susceptible to nucleophilic attack, a key step in many reduction processes, while also affecting the course of oxidation reactions.

Oxidation Pathways to 2,3,3,3-Tetrafluoropropanoic Acid

The oxidation of 2,3,3,3-tetrafluoropropanal to its corresponding carboxylic acid, 2,3,3,3-tetrafluoropropanoic acid, represents a key transformation. While specific studies on the direct oxidation of the hydrate are not extensively detailed in publicly available literature, the general principles of aldehyde oxidation can be applied. Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

A patented method for synthesizing 2,3,3,3-tetrafluoropropionic acid involves the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide under acidic or basic conditions, which can be in the presence or absence of a catalyst. researchgate.net Another patented process describes the synthesis from N,N-diethyl-2,3,3,3-tetrafluoropropionamide via a hydrolysis reaction under acidic conditions using a catalyst such as iron protochloride or ferrous sulfate, achieving a high yield of 96%. nih.gov While not a direct oxidation of the aldehyde, these synthetic routes highlight the stability of the resulting tetrafluoropropanoic acid.

The reactivity of the aldehyde is significantly affected by the fluorine substituents. The strong inductive effect of the fluorine atoms makes the carbonyl carbon more electrophilic, which could influence the mechanism and rate of oxidation.

Reduction Pathways to 2,2,3,3-Tetrafluoro-1-propanol

The reduction of this compound yields the corresponding alcohol, 2,2,3,3-tetrafluoro-1-propanol. This transformation is typically achieved using various reducing agents. Common laboratory reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Metal alkoxyaluminium hydrides are also effective for such reductions. wikipedia.org

2,2,3,3-Tetrafluoro-1-propanol is a known compound with established properties. researchgate.netlibretexts.orgprinceton.edu Its synthesis from other precursors has been described, for instance, by reacting tetrafluoroethylene (B6358150) with formaldehyde (B43269) and HF in the presence of a TiF₄ catalyst. doubtnut.com While direct experimental data on the reduction of this compound is scarce in readily accessible literature, the principles of aldehyde reduction are well-established. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Condensation Reactions and Polymerization Tendencies

The electron-withdrawing nature of the fluorine atoms in this compound plays a crucial role in its condensation and polymerization behavior.

Aldol (B89426) and Related Condensations

Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, typically involving the reaction of an enolate with a carbonyl compound. nih.govuc.edu The reaction can be catalyzed by either acid or base. wikipedia.org In a self-condensation reaction, two molecules of the same aldehyde or ketone react. ttu.edu

For 2,3,3,3-tetrafluoropropanal, the acidity of the α-proton is significantly increased due to the inductive effect of the adjacent fluorine atoms. This enhanced acidity facilitates the formation of the enolate anion under basic conditions, which can then act as a nucleophile. However, the strong electron-withdrawing effect also increases the electrophilicity of the carbonyl carbon, making it a good acceptor for the enolate. In some cases, the reaction can be diverted to produce 1,3,5-trioxanes through aldehyde cyclotrimerization, a process that can be favored at lower temperatures and in the presence of water. researchgate.net

Oligomerization and Polymerization Behavior of the Aldehyde Hydrate

Fluorinated aldehydes can undergo polymerization. The polymerization of aldehydes can be initiated by both cationic and anionic initiators. Cationic polymerization is suitable for monomers with electron-donating substituents, while anionic polymerization is effective for monomers with electron-withdrawing groups. uc.edu Given the electron-withdrawing nature of the tetrafluoropropyl group, 2,3,3,3-tetrafluoropropanal would be expected to be susceptible to anionic polymerization.

While specific studies on the polymerization of this compound are not widely reported, related fluorinated alkenes, such as 2,3,3,3-tetrafluoropropene (B1223342), have been polymerized through various methods including emulsion, suspension, and solution polymerization using radical and ionic initiators. wikipedia.orgmasterorganicchemistry.comdoubtnut.com Cationic polymerization of heterocyclic monomers like 1,3,5-trioxane, which can be formed from aldehydes, is also a known process. wikipedia.org

Influence of Fluorine Substituents on Reaction Kinetics and Thermodynamics

The presence of fluorine atoms in 2,3,3,3-tetrafluoropropanal has a profound impact on the kinetics and thermodynamics of its reactions. The high electronegativity of fluorine leads to strong inductive effects, influencing bond energies, charge distributions, and transition state stabilities.

The rate of a chemical reaction is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). youtube.comlibretexts.org The activation energy represents the minimum energy required for a reaction to occur. Catalysts can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.

For reactions involving substituted aromatic compounds, the Hammett equation provides a linear free-energy relationship to quantify the effect of substituents on reaction rates and equilibrium constants. libretexts.orgmasterorganicchemistry.com The Hammett plot, a graph of the logarithm of the relative rate or equilibrium constant versus the substituent constant (σ), can provide insights into the reaction mechanism. A positive slope (ρ value) indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups. libretexts.org While not directly applicable to aliphatic compounds in its original form, the principles of linear free-energy relationships are valuable for understanding substituent effects.

In the case of 2,3,3,3-tetrafluoropropanal, the fluorine atoms increase the electrophilicity of the carbonyl carbon, which is expected to accelerate nucleophilic addition reactions. This is a kinetic effect. Thermodynamically, the stability of reactants, intermediates, and products is also altered. For instance, the hydration of fluorinated aldehydes is generally more favorable than that of their non-fluorinated counterparts due to the stabilization of the hydrate by the electron-withdrawing fluorine atoms.

Electronic Effects of Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its potent electron-withdrawing nature, a characteristic that profoundly impacts the reactivity of adjacent functional groups. This effect is primarily attributed to the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I effect) through the sigma bonds.

In this compound, the trifluoromethyl group is situated at the β-carbon relative to the carbonyl group. While the inductive effect diminishes with distance, it remains a significant factor influencing the electron density at the carbonyl carbon. The electron-withdrawing pull of the -CF3 group is transmitted through the carbon chain, rendering the carbonyl carbon more electrophilic. This increased electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, a fundamental reaction of aldehydes.

The enhanced positive character on the carbonyl carbon in the presence of electron-withdrawing groups facilitates the addition of nucleophiles. masterorganicchemistry.com This principle is a cornerstone of understanding carbonyl reactivity. For instance, the rate of nucleophilic addition to aldehydes is generally increased by the presence of adjacent electron-withdrawing substituents. masterorganicchemistry.com

The following table illustrates the Taft polar substituent constants (σ*) for various alkyl and fluorinated alkyl groups, providing a comparative measure of their inductive effects.

SubstituentTaft Polar Substituent Constant (σ*)
CH30.00
C2H5-0.10
CH2F+1.10
CHF2+2.05
CF3+2.61

Data sourced from various compilations of Taft parameters. It is important to note that these values are for the substituent directly attached to the reaction center, and the effect would be attenuated by the intervening methylene (B1212753) group in 2,3,3,3-Tetrafluoropropanal.

The strong positive σ* values for fluorinated methyl groups clearly indicate their powerful electron-withdrawing capacity. This effect would lead to a more stabilized transition state during nucleophilic attack on the carbonyl carbon of this compound, thereby increasing the reaction rate.

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reactant to a specific site. libretexts.org In the context of this compound, the trifluoromethyl group, despite being electronically favorable for nucleophilic addition, can also introduce significant steric bulk.

The size of the trifluoromethyl group is considerably larger than that of a hydrogen atom or a methyl group. This steric bulk can hinder the trajectory of an incoming nucleophile as it approaches the carbonyl carbon. The outcome of a reaction is often a delicate balance between these opposing electronic and steric factors.

The table below presents Taft steric parameters (Es) for some common alkyl groups, illustrating the increase in steric bulk with substitution.

SubstituentTaft Steric Parameter (Es)
H+1.24
CH30.00
C2H5-0.07
i-C3H7-0.47
t-C4H9-1.54

Data sourced from various compilations of Taft parameters.

The steric hindrance posed by the 2,2,2-trifluoroethyl group in this compound would be a crucial factor, especially when reacting with bulky nucleophiles. The approach of the nucleophile to the carbonyl carbon must navigate the space occupied by this group.

Derivatization and Functionalization Strategies Utilizing 2,3,3,3 Tetrafluoropropanal Hydrate

Formation of Stable Derivatives for Spectroscopic and Chromatographic Analysis

The analysis of small, polar, and often volatile aldehydes like 2,3,3,3-tetrafluoropropanal (B15149481) can be challenging. Derivatization is a common strategy to enhance their detectability and improve their chromatographic behavior.

To improve the detection of 2,3,3,3-tetrafluoropropanal by UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be introduced into the molecule. This is typically achieved by reacting the aldehyde with a derivatizing agent that contains a light-absorbing or emitting moiety. A widely used method for carbonyl compounds is the reaction with hydrazines to form hydrazones. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic derivatizing agent that reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones, which can be easily quantified by UV-Vis spectroscopy.

Another common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which is used to enhance the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS). canada.caresearchgate.net The reaction of 2,3,3,3-tetrafluoropropanal hydrate (B1144303) with 3-NPH would yield a stable hydrazone derivative with a strongly absorbing nitrophenyl group, facilitating its detection.

The general reaction scheme for the derivatization of an aldehyde with a substituted hydrazine (B178648) is presented below:

General Derivatization Reaction with Hydrazine Reagents General Derivatization Reaction with Hydrazine Reagents

In this reaction, the aldehyde reacts with a substituted hydrazine (where R can be a chromophore like a dinitrophenyl group) to form a stable hydrazone derivative with enhanced detectability.

Derivatizing AgentResulting DerivativeDetection Method
2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneUV-Vis Spectroscopy
3-Nitrophenylhydrazine (3-NPH)3-NitrophenylhydrazoneLC-MS/MS canada.caresearchgate.net
Dansyl HydrazineDansylhydrazoneFluorescence Spectroscopy

For mass spectrometry (MS) based detection, particularly in conjunction with gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte, as well as to produce characteristic fragmentation patterns that aid in identification and quantification.

Acylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in 2,3,3,3-tetrafluoropropanal hydrate. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are frequently used. nih.gov These reagents react with the hydroxyl groups of the hydrate to form stable esters, which are more volatile and suitable for GC-MS analysis. The resulting derivatives also benefit from the high electronegativity of the fluorine atoms, which can enhance ionization efficiency in certain MS techniques.

Another approach involves the use of trialkyloxonium salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430), which are powerful alkylating agents. canada.ca These can react with the hydrate to form a more stable and volatile ether derivative.

Potential Derivatization Reactions for GC-MS Analysis Potential Derivatization Reactions for GC-MS Analysis

This compound can be derivatized with acylation agents like PFPA or alkylating agents like trimethyloxonium tetrafluoroborate to increase its volatility for GC-MS analysis.

Derivatization ReagentType of ReactionPurpose
Pentafluoropropionic anhydride (PFPA)AcylationIncreases volatility and improves chromatographic shape nih.gov
Heptafluorobutyric anhydride (HFBA)AcylationIncreases volatility and improves chromatographic shape nih.gov
Trifluoroacetic anhydride (TFAA)AcylationIncreases volatility and improves chromatographic shape nih.gov
Trimethyloxonium tetrafluoroborateAlkylationForms stable and volatile ether derivatives canada.ca

Synthetic Utility as a Fluorinated Building Block

Fluorinated compounds are of significant interest in medicinal chemistry, agrochemistry, and materials science due to the unique properties conferred by fluorine atoms. This compound serves as a valuable fluorinated building block for the synthesis of more complex molecules.

The aldehyde group in 2,3,3,3-tetrafluoropropanal is a versatile functional group that can participate in a wide range of carbon-carbon bond-forming reactions. These include aldol (B89426) reactions, Wittig reactions, and Grignard reactions, allowing for the incorporation of the tetrafluoropropyl moiety into larger and more complex molecular scaffolds. The electron-withdrawing nature of the fluorinated alkyl chain can influence the reactivity of the aldehyde and the stability of the resulting products.

Fluorinated heterocycles are a prominent class of compounds in the pharmaceutical and agrochemical industries. nih.govresearchgate.net this compound can serve as a precursor for the synthesis of various fluorinated heterocyclic systems. For example, it can undergo condensation reactions with dinucleophiles. Reaction with a 1,2-dinucleophile, such as a substituted hydrazine or hydroxylamine, can lead to the formation of five-membered heterocycles like pyrazoles and isoxazoles, respectively. researchgate.net Similarly, reaction with 1,3-dinucleophiles, such as ureas or thioureas, can yield six-membered heterocycles like pyrimidines. researchgate.net

The general approach involves the condensation of the fluorinated aldehyde with a suitable binucleophile, followed by cyclization and often dehydration to form the aromatic heterocycle.

General Scheme for Heterocycle Synthesis General Scheme for Heterocycle Synthesis

2,3,3,3-Tetrafluoropropanal can react with various binucleophiles (where X and Y are heteroatoms like N, O, or S) to form a range of fluorinated heterocycles.

BinucleophileResulting Heterocycle
HydrazinePyrazole researchgate.net
HydroxylamineIsoxazole researchgate.net
Urea/ThioureaPyrimidine/Thiopyrimidine researchgate.net
1,2-DiaminobenzeneBenzodiazepine derivative

The aldehyde functional group of 2,3,3,3-tetrafluoropropanal can be readily oxidized or reduced to afford the corresponding carboxylic acid or alcohol, respectively. These transformations provide access to other important classes of fluorinated compounds.

Oxidation and Reduction of 2,3,3,3-Tetrafluoropropanal Oxidation and Reduction of 2,3,3,3-Tetrafluoropropanal

The aldehyde can be oxidized to 2,3,3,3-tetrafluoropropanoic acid or reduced to 2,3,3,3-tetrafluoropropan-1-ol (B2791956).

The oxidation to 2,3,3,3-tetrafluoropropanoic acid can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. The resulting fluorinated carboxylic acid is a valuable synthetic intermediate in its own right.

The reduction of the aldehyde to 2,3,3,3-tetrafluoropropan-1-ol can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The synthesis of partially fluorinated alcohols is of interest as they are useful as solvents and as building blocks for esters, ethers, and other functional molecules. google.comjustia.com For instance, fluorinated alcohols can be prepared by the reduction of the corresponding acids with sodium borohydride. fluorine1.ru

TransformationReagent(s)Product
OxidationPotassium permanganate, Jones reagent2,3,3,3-Tetrafluoropropanoic acid
ReductionSodium borohydride, Lithium aluminum hydride2,3,3,3-Tetrafluoropropan-1-ol

Development of Chiral 2,3,3,3-Tetrafluoropropanal Derivatives for Stereoselective Synthesis

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. This compound, with its reactive carbonyl group and proximal tetrafluorinated ethyl moiety, represents a valuable building block for the synthesis of novel, stereochemically defined fluorinated compounds. The development of chiral derivatives from this propanal hydrate is pivotal for applications in stereoselective synthesis, enabling access to enantiomerically pure or enriched target molecules.

Asymmetric Additions to the Carbonyl Group

The carbonyl group of 2,3,3,3-Tetrafluoropropanal is an electrophilic center amenable to a variety of asymmetric nucleophilic addition reactions. These reactions are crucial for establishing new stereocenters at the C1 position. Key strategies involve the use of chiral catalysts or stoichiometric chiral reagents to control the facial selectivity of the incoming nucleophile.

One of the most powerful methods for asymmetric C-C bond formation is the aldol reaction. nih.gov In the context of 2,3,3,3-Tetrafluoropropanal, this reaction can be catalyzed by chiral organocatalysts, such as proline and its derivatives. For instance, the use of trans-4-fluoroproline (B7722503) has been shown to be an effective catalyst in asymmetric transannular aldol reactions, highlighting the potential for fluorinated catalysts to influence stereochemical outcomes. researchgate.net The reaction of 2,3,3,3-Tetrafluoropropanal with a ketone, in the presence of a chiral proline catalyst, would proceed through a chiral enamine intermediate, leading to the formation of a chiral β-hydroxy carbonyl compound. The stereochemistry of the newly formed hydroxyl and adjacent stereocenter is dictated by the catalyst's chirality and the reaction's transition state geometry.

Metal-catalyzed asymmetric additions also represent a robust approach. Chiral ligands complexed to a metal center can create a chiral environment that effectively discriminates between the two faces of the propanal's carbonyl group. nih.gov For example, the enantioselective addition of organozinc reagents or alkynes to aldehydes, promoted by chiral amino alcohols or other ligands, could be applied to 2,3,3,3-Tetrafluoropropanal to furnish chiral secondary alcohols.

The following table illustrates potential asymmetric addition reactions to 2,3,3,3-Tetrafluoropropanal based on established methodologies for other aldehydes.

NucleophileChiral Promoter/CatalystProduct TypePotential Diastereomeric/Enantiomeric Excess
Acetone(S)-ProlineChiral β-hydroxy ketoneHigh dr and ee
Diethylzinc(1R,2S)-(-)-N,N-DibutylnorephedrineChiral secondary alcoholHigh ee
PhenylacetyleneZn(OTf)₂ / (R)-BINOLChiral propargyl alcoholHigh ee

This table presents hypothetical applications of known stereoselective methods to 2,3,3,3-Tetrafluoropropanal, with expected outcomes based on literature precedents for similar substrates.

Stereochemical Control in Derivatization Reactions

Beyond asymmetric additions, the derivatization of 2,3,3,3-Tetrafluoropropanal using chiral auxiliaries offers a reliable method for achieving stereochemical control. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical course of subsequent reactions before being cleaved. cyu.fr

For instance, 2,3,3,3-Tetrafluoropropanal can be condensed with a chiral amine to form a chiral imine. This imine can then undergo diastereoselective nucleophilic addition, where the chiral auxiliary shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. Subsequent hydrolysis of the imine reveals the chiral amine product and regenerates the auxiliary.

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have demonstrated high efficacy in controlling the stereoselectivity of enolate alkylation and other reactions. cyu.fr The principles governing these reactions can be extended to derivatives of 2,3,3,3-Tetrafluoropropanal. For example, the propanal could be converted into an ester or amide bearing a chiral auxiliary. The α-proton to the carbonyl group could then be selectively removed to form a chiral enolate, which would react with electrophiles in a highly diastereoselective manner.

The table below outlines a potential strategy for stereoselective derivatization using a chiral auxiliary.

Chiral AuxiliaryDerivatization StepSubsequent ReactionExpected Stereoselectivity
(R)-2-Amino-2-phenylethanolFormation of a chiral oxazolidineDiastereoselective reduction of the C=N bondHigh dr
Evans Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)Formation of a chiral N-acyl oxazolidinoneDiastereoselective enolate alkylationHigh dr
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Formation of a chiral hydrazoneDiastereoselective α-alkylationHigh de

This table illustrates hypothetical applications of well-established chiral auxiliary-based methods to derivatizations of 2,3,3,3-Tetrafluoropropanal, with expected selectivities based on analogous systems.

The development and application of these stereoselective strategies are paramount for unlocking the full potential of this compound as a versatile precursor in the synthesis of complex, fluorinated molecules with precisely controlled stereochemistry.

Advanced Analytical and Spectroscopic Characterization in Research on 2,3,3,3 Tetrafluoropropanal Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a powerful method for probing the structure of 2,3,3,3-tetrafluoropropanal (B15149481) hydrate (B1144303) in solution. By analyzing the magnetic properties of atomic nuclei, researchers can deduce a wealth of information about the molecule's framework and the dynamic processes it undergoes.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrate Equilibrium and Proton Dynamics

Proton NMR (¹H NMR) is instrumental in studying the equilibrium between 2,3,3,3-tetrafluoropropanal and its hydrate form. The presence of the hydrate is confirmed by the observation of signals corresponding to the geminal diol protons and the proton on the adjacent carbon. The chemical shift, multiplicity, and coupling constants of these protons provide crucial information about the structure. emerypharma.com Furthermore, ¹H NMR can be used to investigate the dynamics of proton exchange, offering insights into the stability of the hydrate and the influence of environmental factors such as solvent and temperature on the equilibrium. The integration of the signals allows for the quantification of the different species present at equilibrium. emerypharma.com

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment and Reaction Monitoring

Given the presence of four fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally informative technique for characterizing 2,3,3,3-tetrafluoropropanal hydrate. rsc.org The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom. thermofisher.comwikipedia.org In this compound, the trifluoromethyl (CF₃) group and the single fluorine atom at the C3 position will give rise to distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts of these fluorine nuclei are sensitive to the formation of the hydrate, allowing for clear differentiation between the aldehyde and its hydrated form. thermofisher.com Moreover, the coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) provides valuable data for confirming the molecular structure. wikipedia.org This technique is also highly effective for monitoring reactions involving the fluorinated aldehyde, as changes in the fluorine environments can be readily tracked. nih.gov

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of this compound. libretexts.org While the low natural abundance of ¹³C can make this technique less sensitive than ¹H NMR, methods like broadband proton decoupling are employed to simplify the spectra and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

For this compound, distinct signals are expected for the three carbon atoms. The carbon of the geminal diol (C1) will appear at a characteristic chemical shift, significantly different from the carbonyl carbon of the unhydrated aldehyde. researchgate.net The carbons at positions 2 and 3 will show coupling to the attached fluorine atoms (¹³C-¹⁹F coupling), which provides further confirmation of the structure. The magnitude of these coupling constants can also offer insights into the geometry of the molecule.

Carbon Position Expected ¹³C NMR Signal Characteristics
C1 (geminal diol)Signal shifted upfield compared to the aldehyde carbonyl carbon.
C2Signal will show coupling to the adjacent fluorine atom and protons.
C3Signal will be split into a quartet due to coupling with the three fluorine atoms of the CF₃ group.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms. nih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

¹H-¹H COSY: This experiment reveals which protons are coupled to each other. emerypharma.com For this compound, a cross-peak would be expected between the proton on C2 and the protons of the geminal diol, confirming their proximity in the molecule.

HSQC: This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. nih.gov This allows for the definitive assignment of each carbon signal based on the known proton assignments.

These 2D NMR methods, when used in combination, provide a detailed and robust structural elucidation of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives and Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing its product ions. For a small, polar molecule like this compound, direct analysis can be challenging due to its volatility and potential for dehydration in the ion source. Therefore, derivatization is a common strategy to enhance ionization efficiency and produce structurally informative fragmentation patterns.

Research on similar fluorinated carbonyls and alcohols often employs derivatizing agents to improve detection by liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.org For instance, reacting the hydroxyl groups of the hydrate with a reagent like pentafluorobenzoyl chloride would yield a less polar, more easily ionizable derivative.

In a hypothetical MS/MS experiment of a derivatized adduct of this compound, a precursor ion is selected in the first mass analyzer (Q1). This ion is then subjected to collision-induced dissociation (CID) in a collision cell (q2), and the resulting fragment ions are analyzed in the third mass analyzer (Q3). The fragmentation pattern provides a veritable fingerprint of the molecule's structure. For fluorinated compounds, characteristic losses of HF, CO, and fragments containing the fluoroalkyl chain are common. researchgate.net The fragmentation of the fluorinated side chain itself can provide key structural information. rsc.org

Table 1: Hypothetical MS/MS Fragmentation Data for a Derivative of this compound

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral LossStructural Assignment of Fragment
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of a hydroxyl group
[M+H - HF]⁺HFLoss of hydrogen fluoride (B91410)
[CF₃]⁺C₂H₃F₁O₂Trifluoromethyl cation
[C₂HF₂O]⁺CHF₂Acylium ion fragment

This table is illustrative and based on general fragmentation principles for fluorinated compounds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to separating the target compound from impurities, starting materials, and byproducts. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds. While the hydrate form of 2,3,3,3-Tetrafluoropropanal is a non-volatile gem-diol, it exists in equilibrium with the volatile aldehyde form. Furthermore, synthesis and degradation pathways can produce various volatile fluorinated compounds. GC-MS combines the high-resolution separation of GC with the sensitive detection and identification power of mass spectrometry. nih.govnih.gov

In a typical analysis, a sample is injected into a heated inlet, where volatile compounds are vaporized and swept by a carrier gas (e.g., helium) onto a capillary column. nih.gov The separation is based on the compounds' boiling points and interactions with the column's stationary phase. For fluorinated compounds, a semi-polar column, such as one containing cyanopropylphenyl polysiloxane, can provide excellent separation. nih.gov The mass spectrometer then ionizes the eluting compounds, often using electron ionization (EI), and records their mass spectra. The fragmentation patterns observed in EI-MS are highly reproducible and can be compared to spectral libraries for identification. nist.govnist.gov

Table 2: Representative GC-MS Data for Potential Volatile Impurities

Compound NameExpected Retention Time (min)Key Mass Fragments (m/z)
2,3,3,3-Tetrafluoropropanal3.5130 [M]⁺, 111 [M-F]⁺, 69 [CF₃]⁺, 29 [CHO]⁺
2,3,3,3-Tetrafluoropropene (B1223342)2.1114 [M]⁺, 95 [M-F]⁺, 69 [CF₃]⁺
1,1,1,2-Tetrafluoroethane1.8102 [M]⁺, 83 [M-F]⁺, 69 [CF₃]⁺, 33 [CH₂F]⁺

Retention times are hypothetical and depend on specific GC conditions. Mass fragments are based on typical EI fragmentation.

For the direct analysis of the non-volatile this compound and its non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. Coupling HPLC with mass spectrometry provides a powerful tool for separating complex mixtures and identifying components with high sensitivity and selectivity. nih.govchromatographyonline.com

Reversed-phase HPLC, using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is commonly used. nih.gov The hydrate, being polar, would elute relatively early under these conditions. Derivatization can be used to increase retention and improve chromatographic separation from other polar analytes. acs.orgnih.gov Atmospheric pressure ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the eluting compounds for MS analysis. nih.govnih.gov

Table 3: Illustrative HPLC-MS Parameters for Analysis of this compound

ParameterValue/Description
HPLC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
MS Detector Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode
Expected [M-H]⁻ Ion m/z 147.01

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing structural information.

For this compound, IR and Raman spectra would be expected to show characteristic bands for O-H, C-H, C-O, and C-F bonds. The O-H stretching vibrations of the two hydroxyl groups and any associated water of hydration would appear as a broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region. fu-berlin.deresearchgate.net The C-F stretching vibrations give rise to very strong absorptions in the IR spectrum, usually found in the 1000-1400 cm⁻¹ range. nih.gov Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, making it useful for analyzing the C-C backbone and symmetric C-F stretches. nih.govresearchgate.net

Table 4: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
O-H Stretch3400 - 3200IR, RamanBroad, Strong (IR)
C-H Stretch2950 - 2850IR, RamanWeak-Medium
C-O Stretch (Alcohol)1150 - 1050IRStrong
C-F Stretch (CF₃)1400 - 1100IR, RamanVery Strong (IR)
C-C Stretch1000 - 800RamanMedium
O-H Bend1440 - 1395IRMedium
C-H Bend1470 - 1365IRMedium

Wavenumbers are approximate and based on data for analogous fluorinated alcohols and diols. researchgate.netaip.org

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may be difficult, its crystalline derivatives can be readily studied. For example, reaction with a ketone or aldehyde could form a crystalline cyclic acetal, such as a 1,3-dioxolane (B20135) derivative.

In this technique, a single crystal is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms (including relative and absolute stereochemistry), bond lengths, and bond angles can be determined with high precision. This provides unambiguous structural proof. acs.org

Table 5: Representative Crystallographic Data for a Hypothetical Crystalline Derivative

ParameterIllustrative Value
Chemical FormulaC₇H₈F₄O₂
Formula Weight200.13
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.95
b (Å)8.24
c (Å)11.01
β (°)100.25
Volume (ų)531.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.250
R-factor< 0.05

Data are hypothetical, modeled on known structures of similar organic molecules. acs.org

Computational and Theoretical Studies on 2,3,3,3 Tetrafluoropropanal Hydrate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of chemical compounds. While specific DFT studies on 2,3,3,3-tetrafluoropropanal (B15149481) hydrate (B1144303) are scarce, research on the general class of perfluoroalkyl aldehydes (PFAlds) provides significant insights.

Electronic Structure and Reactivity Predictions

DFT calculations have been employed to understand the electronic structure and reactivity of PFAlds in aqueous solutions. A key finding is that these aldehydes are expected to exist predominantly in their hydrated form. This is due to the strong electron-withdrawing nature of the fluoroalkyl group, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

For 2,3,3,3-tetrafluoropropanal hydrate, this implies a high equilibrium constant for hydration. The electronic structure of the hydrate is characterized by the presence of two hydroxyl groups attached to the α-carbon. The high electronegativity of the fluorine atoms in the CF3CFH- group has a profound inductive effect on the molecule.

One of the most significant electronic properties predicted for PFAld hydrates is their acidity. DFT calculations suggest that the hydrates of PFAlds are considerably more acidic than their non-fluorinated counterparts, with predicted pKa values in the range of 9 to 10, similar to phenols. This enhanced acidity is a direct consequence of the stabilization of the resulting conjugate base by the electron-withdrawing fluoroalkyl group.

Table 1: Predicted Electronic Properties of Perfluoroalkyl Aldehyde Hydrates

Property Predicted Value/Characteristic Reference
Hydration in Aqueous Solution Dominantly present as the hydrated form

Reaction Pathway Elucidation and Transition State Analysis

Detailed reaction pathway elucidation and transition state analysis for this compound are not specifically documented. However, computational studies on the closely related trifluoroacetaldehyde (B10831) hydrate offer a model for the types of reactions and analyses that would be relevant.

DFT calculations have been successfully used to investigate the mechanism of nucleophilic trifluoromethylation using trifluoroacetaldehyde hydrate as a source of the trifluoromethyl anion (CF3⁻). nist.gov These studies calculate the energetics of deprotonation of the hydrate and the subsequent fragmentation to release the CF3⁻ anion. The calculations reveal that both the deprotonation and the release of the CF3⁻ are thermodynamically favorable processes. nist.gov

A similar computational approach for this compound would likely involve mapping the potential energy surface for its deprotonation and subsequent reactions. This would include locating the transition state structures for key steps and calculating the activation energies, providing a deep understanding of its reactivity as a potential source of the tetrafluoroethyl anion or other reactive species.

Spectroscopic Parameter Prediction and Experimental Data Validation

The prediction of spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, is a common application of DFT. These theoretical predictions can aid in the interpretation of experimental spectra and the structural characterization of new compounds.

While no specific predicted spectroscopic data for this compound has been published, the methodology is well-established. DFT calculations would likely predict characteristic C-F, C-H, O-H, and C-O stretching and bending vibrations in the IR and Raman spectra. Similarly, ¹H, ¹³C, and ¹⁹F NMR chemical shifts could be calculated to aid in structural confirmation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent.

Hydration Sphere Dynamics and Solvent Interactions

Specific MD simulations of this compound in water have not been reported. However, MD studies on the hydration of fluorinated molecules provide a basis for predicting its behavior.

The interaction between the perfluorinated group and water is complex. While traditionally considered hydrophobic, studies have shown that there can be favorable electrostatic interactions between the fluorine atoms and the dangling OH bonds of water molecules. This can lead to a disruption of the normal hydrogen-bonding network of water in the hydration shell.

An MD simulation of this compound would likely focus on the structure and dynamics of the water molecules in the first and second hydration shells. Key parameters to be analyzed would include radial distribution functions to determine the average distances between solute and solvent atoms, the number of hydrogen bonds between water molecules in the hydration shell, and the residence time of water molecules around the solute.

Intermolecular Interactions and Aggregation Behavior

The potential for intermolecular interactions and aggregation of this compound in solution could also be investigated using MD simulations. These simulations would help to understand if, at higher concentrations, these molecules tend to self-associate. The driving forces for such aggregation would be a balance between the hydrophobic and electrostatic interactions of the fluoroalkyl groups and the hydrogen-bonding capabilities of the diol functionality.

By calculating the potential of mean force between two or more solute molecules, it would be possible to determine the thermodynamic favorability of aggregation and the preferred orientation of the molecules within an aggregate.

Conformation Analysis and Stereoisomerism

The spatial arrangement of atoms and the existence of stereoisomers are critical factors influencing the physicochemical properties and biological interactions of molecules. For this compound, these aspects are dictated by the presence of fluorine atoms and a chiral center.

Conformation Analysis:

The conformation of this compound is influenced by the stereoelectronic effects of the fluorine atoms. The gauche effect, where a gauche conformation is preferred around a C-C bond when adjacent atoms have high electronegativity, is a significant factor. In fluorinated alkanes, the 1,3-difluoroalkane motif has been shown to strongly influence chain conformation. acs.org For instance, in 1,3-difluoropropane, the gauche conformation is significantly populated. This preference can be magnified with chain extension. acs.org

In the case of this compound, the presence of the trifluoromethyl group (-CF3) and the fluorine atom at the C2 position, adjacent to the diol at C1, will lead to a complex interplay of steric and electronic effects. Density functional theory (DFT) calculations on similar fluorinated compounds have been used to determine the most stable conformers. researchgate.net For fluorinated chalcones, for example, DFT studies have identified different conformers and the small energy differences between them, indicating that conversions can occur at room temperature. researchgate.net

Stereoisomerism:

This compound possesses a chiral center at the C2 carbon atom, which is bonded to four different groups: a hydrogen atom, a fluorine atom, a trifluoromethyl group, and a dihydroxymethyl group (-CH(OH)2). Consequently, it can exist as a pair of enantiomers, the (R)- and (S)-isomers.

The presence of stereoisomers is crucial as they can exhibit different biological activities and interactions with other chiral molecules, such as enzymes. The synthesis of specific stereoisomers often requires asymmetric synthesis methods. For instance, organocatalytic asymmetric aldol (B89426) addition reactions have been employed to synthesize optically active compounds with adjacent stereocenters, including a C-F bond. nih.gov

The table below summarizes the key stereochemical features of this compound.

FeatureDescription
Chiral Center C2
Number of Stereoisomers 2 (a pair of enantiomers)
Enantiomers (R)-2,3,3,3-Tetrafluoropropanal hydrate and (S)-2,3,3,3-Tetrafluoropropanal hydrate

The absolute configuration of each enantiomer can be determined using techniques like X-ray crystallography of a single crystal or by using chiral chromatography and comparing with standards.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Fluorinated Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.net These models are valuable tools in drug discovery and materials science for predicting the properties of new compounds, thereby saving time and resources. conicet.gov.ar

For fluorinated systems like this compound, QSAR/QSPR models can be particularly useful for predicting properties such as lipophilicity, acidity, and reactivity. The development of a robust QSAR/QSPR model involves several key steps:

Data Set Preparation: A diverse set of compounds with known activities or properties is required. For a model focused on fluorinated propanal hydrates, this would include a series of analogs with varying fluorination patterns and other structural modifications.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structure, are calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and orbital energies.

Quantum-chemical descriptors: Derived from quantum mechanical calculations.

Model Development: Statistical methods are used to build a mathematical relationship between the descriptors and the property of interest. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). conicet.gov.arresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Application to this compound:

A QSPR model could be developed to predict the hydration equilibrium constant of various fluorinated propanals. The lipophilicity (logP) of the hydrate and its parent aldehyde is another important property that could be modeled, as it influences pharmacokinetic behavior. nih.gov Studies on fluorinated ketones have shown that it is possible to determine species-specific logP values for the ketone and its hydrated form using 19F-NMR. nih.gov

A QSAR model could be used to predict the biological activity of this compound and its analogs, for example, as enzyme inhibitors. Trifluoromethyl ketones are known to be reversible covalent inhibitors of various enzymes. nih.gov

The table below provides examples of molecular descriptors that could be relevant for building QSAR/QSPR models for fluorinated propanal hydrates.

Descriptor TypeExample DescriptorsRelevance
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesInfluence electrostatic interactions and reactivity.
Topological Molecular connectivity indices, Wiener indexEncode information about branching and size.
Geometrical Molecular surface area, Molecular volumeRelate to steric interactions and solubility.
Quantum-Chemical Solvation energy, Electron densityProvide insights into interactions with the environment.

The development of predictive QSAR/QSPR models for fluorinated systems like this compound relies on the availability of experimental data for a range of similar compounds. researchgate.net These models can then guide the design of new molecules with desired properties.

Applications in Advanced Organic Synthesis and Material Science

2,3,3,3-Tetrafluoropropanal (B15149481) Hydrate (B1144303) as a Versatile Synthon in Organic Synthesis

2,3,3,3-Tetrafluoropropanal hydrate serves as a versatile synthon, or building block, for introducing the 2,3,3,3-tetrafluoropropyl group into organic molecules. The aldehyde functionality, existing in equilibrium with its hydrate form, provides a reactive site for a multitude of chemical transformations. This allows for the construction of more complex fluorinated compounds, which are of significant interest in medicinal chemistry, agrochemicals, and material science due to the unique properties conferred by fluorine atoms.

The reactivity of the aldehyde group can be harnessed in various classical organic reactions. For instance, it can undergo condensation reactions with a range of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds. These reactions pave the way for the synthesis of a diverse array of fluorinated heterocycles, which are key scaffolds in many biologically active compounds. nih.govresearchgate.net The electron-withdrawing nature of the adjacent fluorinated chain enhances the electrophilicity of the carbonyl carbon, often facilitating these reactions.

Furthermore, the aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, expanding the range of accessible fluorinated derivatives. These transformations provide access to key intermediates that can be further elaborated into more complex molecular architectures.

Role in the Synthesis of Fluorinated Surfactants and Specialty Chemicals

The hydrophobic and oleophobic nature of the tetrafluoropropyl group makes this compound an attractive starting material for the synthesis of fluorinated surfactants. researchgate.netnih.gov These surfactants exhibit exceptional properties, including high surface activity, thermal stability, and chemical resistance, making them valuable in a variety of applications where conventional hydrocarbon-based surfactants fail. researchgate.net

The synthesis of such surfactants typically involves the reaction of the aldehyde group with a hydrophilic moiety. For example, reaction with a suitable amine followed by quaternization can lead to cationic fluorinated surfactants. Alternatively, oxidation to the carboxylic acid and subsequent esterification or amidation can produce non-ionic or anionic surfactants, depending on the nature of the coupled hydrophilic group. The resulting amphiphilic molecules possess a fluorinated "tail" that is highly effective at reducing surface tension at interfaces.

Beyond surfactants, this compound is a precursor to various specialty chemicals. Its ability to participate in cycloaddition reactions, for example, opens avenues for the synthesis of unique fluorinated heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. nih.gov

Precursor for Monomers in Advanced Fluoropolymer Synthesis

The development of advanced fluoropolymers with tailored properties is a significant area of material science. This compound can serve as a key precursor for the synthesis of novel fluorinated monomers, which are then polymerized to create high-performance materials.

Tailoring Polymer Properties through Fluorinated Monomer Incorporation

The incorporation of fluorinated monomers derived from this compound into polymer chains can significantly alter the properties of the resulting material. The presence of the tetrafluoro- moiety can enhance thermal stability, chemical resistance, and optical properties, while also lowering the surface energy and refractive index of the polymer. pageplace.de

By carefully designing the monomer structure, specific properties can be targeted. For instance, the introduction of flexible ether linkages or other functional groups alongside the fluorinated chain can influence the polymer's glass transition temperature, solubility, and mechanical properties. This ability to tailor polymer properties is crucial for developing materials for specific applications, such as advanced coatings, membranes, and optical components. researchgate.net

Synthesis of Fluoroelastomers and High-Performance Polymers

Fluoroelastomers are a class of high-performance polymers known for their excellent resistance to heat, chemicals, and oils. 20.210.105mdpi.com Monomers derived from this compound can be copolymerized with other fluorinated or non-fluorinated monomers to produce novel fluoroelastomers. These materials find use in demanding applications such as seals, gaskets, and hoses in the automotive and aerospace industries.

The synthesis of these high-performance polymers often involves the conversion of the propanal hydrate into a polymerizable monomer, such as a vinyl ether, an acrylate, or a styrene (B11656) derivative. The polymerization of these monomers, often through radical polymerization techniques, leads to the formation of long-chain fluoropolymers with the desired properties. clemson.edu

Table 1: Examples of Monomers Potentially Derived from this compound and their Polymer Applications

Monomer TypePotential Synthesis Route from this compoundPotential Polymer Application
Fluorinated AcrylatesOxidation to carboxylic acid, followed by esterification with an acrylic alcohol.Coatings, adhesives, and specialty plastics with low surface energy.
Fluorinated Vinyl EthersReaction with acetylene (B1199291) or a vinylating agent.Fluoroelastomers and copolymers with tailored refractive indices.
Fluorinated StyrenesWittig reaction or related olefination with a suitable phosphonium (B103445) ylide.High-performance plastics with enhanced thermal and chemical stability.
Fluorinated Allyl EthersReaction of the corresponding alcohol (from reduction of the propanal) with an allyl halide.Crosslinking agents in polymer synthesis.

Utilization as a Reaction Solvent or Co-solvent in Specific Chemical Transformations

While less common than its role as a synthon, the unique properties of this compound could allow for its use as a specialized reaction solvent or co-solvent in certain chemical transformations.

Solvent Properties and Their Impact on Reaction Outcome

The presence of both a polar hydrate group and a non-polar fluorinated chain gives this compound unique solvency characteristics. It can be considered a fluorous-hybrid solvent, potentially capable of dissolving both polar and non-polar, as well as fluorinated, compounds. This could be advantageous in reactions where reactants have disparate solubility properties.

The high polarity and hydrogen-bonding capability of the hydrate group could influence reaction rates and selectivities, particularly in reactions sensitive to solvent effects. The fluorinated portion of the molecule would contribute to its thermal and chemical stability, allowing for its use under a range of reaction conditions. However, detailed studies on its solvent properties and their impact on specific reaction outcomes are not widely available in the current literature.

Due to a lack of publicly available research, information regarding the specific application of This compound in azeotropic separation strategies for solvent recovery in chemical processes could not be found.

Scientific literature extensively covers azeotropic distillation as a method for separating mixtures of liquids with similar boiling points. This technique involves introducing an entrainer, a substance that forms a new, lower-boiling azeotrope with one of the components of the original mixture, thereby facilitating separation.

While research has been conducted on the azeotropic behavior of structurally similar fluorinated compounds, such as 2,2,3,3-tetrafluoro-1-propanol, specific data and detailed research findings on the role of this compound in this context are not present in the available resources. researchgate.net Studies have explored the use of various entrainers, including chloroform (B151607) and p-xylene, to separate azeotropes of other fluorinated alcohols with water. researchgate.net Similarly, reactive distillation has been investigated as a method to recover other fluorinated compounds like 1,1,2,2,3,3,4-heptafluorocyclopentane (B97831) from azeotropic mixtures. mdpi.com

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables on azeotropic compositions, or boiling points related to its use in solvent recovery processes.

Environmental Chemical Transformations and Degradation Pathways Chemical Perspective

Hydrolytic Degradation Pathways of 2,3,3,3-Tetrafluoropropanal (B15149481) Hydrate (B1144303) and Related Compounds

Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. The susceptibility of a compound to hydrolysis is highly dependent on its chemical structure and the pH of the surrounding medium.

The rate and mechanism of hydrolysis of organic compounds can be significantly influenced by pH. chemrxiv.org For instance, the hydrolysis of certain glycosides has been shown to proceed through different mechanisms in acidic, neutral, and basic conditions. chemrxiv.org In acidic environments (pH -1 to 0), a specific acid-catalyzed reaction may occur. amazonaws.com In the neutral pH range (pH 1 to 7), the reaction can be uncatalyzed, while in basic conditions (pH 8 to 12), bimolecular reactions involving hydroxide (B78521) ions or neighboring group participation can become dominant. amazonaws.com

The identification of degradation products is crucial for understanding the environmental fate of a compound. In the context of related fluorinated compounds, the degradation of 1,3,3,3-tetrafluoropropene in the presence of moisture can lead to the formation of various smaller fluorinated molecules. nih.gov While not direct hydrolytic products of 2,3,3,3-tetrafluoropropanal hydrate, these findings from related compounds offer insight into the potential for the breakdown of the carbon-fluorine backbone under certain conditions.

Photolytic and Oxidative Degradation Mechanisms in Simulated Environmental Systems

In the atmosphere and sunlit surface waters, photolytic and oxidative processes are major drivers of chemical transformation. These reactions involve direct absorption of light (photolysis) or reaction with photochemically generated reactive species, such as hydroxyl radicals.

Hydroxyl radicals (•OH) are highly reactive oxidants in the atmosphere and aquatic environments. nist.gov The reaction of organic molecules with •OH radicals is a primary degradation pathway. nist.gov The rate of this reaction is dependent on the structure of the organic compound and the temperature. nih.gov For example, the reaction of •OH radicals with tetrahydrofuran (B95107) proceeds via H-atom abstraction. kaust.edu.sa

The atmospheric degradation of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a closely related compound, is initiated by its reaction with hydroxyl radicals. researchgate.net This reaction leads to the formation of trifluoroacetyl fluoride (B91410), which is subsequently hydrolyzed to trifluoroacetic acid (TFA). researchgate.netnih.gov Given the structural similarities, it is plausible that this compound would also be susceptible to oxidation by hydroxyl radicals, likely involving hydrogen abstraction from the C-H bond.

Direct photolysis involves the absorption of UV radiation by a molecule, leading to its excitation and subsequent chemical breakdown. The efficiency of this process depends on the molecule's absorption spectrum and the quantum yield of the reaction. While specific data on the UV photolysis of this compound is limited, studies on other organic contaminants have shown that UV irradiation can be an effective degradation method. nih.gov For some compounds, direct photolysis is a significant degradation pathway in UV/chlorine water treatment processes. nih.gov The presence of the carbonyl group in the aldehyde form of 2,3,3,3-Tetrafluoropropanal suggests potential for UV absorption and subsequent photolytic degradation.

Biotransformation Pathways (Chemical Mechanisms, excluding biological impact)

Biotransformation refers to the chemical alteration of a substance by a living organism. The following discussion focuses on the chemical mechanisms of these transformations.

The biotransformation of the related compound 2,3,3,3-tetrafluoropropene (HFO-1234yf) has been studied and provides insights into potential pathways for fluorinated propanes. A likely initial step in the biotransformation of HFO-1234yf is the cytochrome P450-mediated formation of 2,3,3,3-tetrafluoroepoxypropane. nih.gov This epoxide is an electrophilic intermediate that can then undergo further reactions.

One major pathway for the detoxification of such epoxides is conjugation with glutathione (B108866) (GSH), a cellular antioxidant. nih.govnih.gov This reaction is typically catalyzed by glutathione S-transferases. The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway, leading to the formation of N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine, which has been identified as a major metabolite of HFO-1234yf in rats. nih.gov

Alternatively, the epoxide intermediate can undergo hydrolytic ring-opening, catalyzed by epoxide hydrolases, to form a diol. nih.gov In the case of HFO-1234yf, this would lead to 3,3,3-trifluoro-1,2-dihydroxypropane, which has been identified as a metabolite. nih.govnih.gov

Further metabolism can lead to a variety of other products. For HFO-1234yf, minor metabolites that have been identified include trifluoroacetic acid, 3,3,3-trifluorolactic acid, and 3,3,3-trifluoro-1-hydroxyacetone. nih.gov In rabbits, S-(3,3,3-Trifluoro-2-hydroxypropanyl)mercaptolactic acid has also been detected as a urinary metabolite. nih.gov It has also been observed that biomolecules can mediate the reductive defluorination of HFO-1234yf to 3,3,3-trifluoropropene (B1201522) at neutral pH and ambient temperature. researchgate.net

Methodologies for Studying Chemical Fate and Transformation Kinetics in Aquatic and Atmospheric Models

The environmental fate and transformation kinetics of this compound are evaluated through a combination of laboratory experiments and computational modeling. These studies are essential for predicting the compound's persistence, potential for long-range transport, and the formation of degradation products in both aquatic and atmospheric environments. The methodologies employed are often standardized to ensure comparability and reproducibility of data for regulatory and scientific purposes.

In aqueous environments, the hydrate form is in equilibrium with the aldehyde, 2,3,3,3-Tetrafluoropropanal. Therefore, studies on the aquatic fate of the hydrate inherently consider the chemical behavior of the aldehyde in water.

Atmospheric Fate and Transformation Kinetics

The primary methodologies for investigating the atmospheric fate of 2,3,3,3-Tetrafluoropropanal involve laboratory-based simulation chambers, photolysis experiments, and computational chemical models. These approaches focus on determining the rates and mechanisms of key degradation processes.

Smog Chamber Studies: Environmental or smog chambers are large-volume reactors designed to simulate atmospheric conditions. copernicus.org In these chambers, the reaction of 2,3,3,3-Tetrafluoropropanal with key atmospheric oxidants, primarily the hydroxyl radical (OH), is studied. mdpi.com By monitoring the decay of the target compound relative to a reference compound with a known OH reaction rate constant, the rate constant for the reaction of 2,3,3,3-Tetrafluoropropanal with OH can be determined. mdpi.comcopernicus.org These experiments are typically conducted under controlled conditions of temperature, pressure, and irradiation to mimic different atmospheric scenarios.

Flash Photolysis and Laser-Induced Fluorescence: The flash photolysis-resonance fluorescence (FP-RF) technique is a highly sensitive method for directly measuring the rate constants of gas-phase reactions. nist.gov In this method, a pulse of light (flash photolysis) is used to generate OH radicals. The subsequent decay of the OH radical concentration in the presence of 2,3,3,3-Tetrafluoropropanal is monitored by laser-induced fluorescence. This allows for a direct determination of the reaction rate constant under various temperatures and pressures.

Photolysis Studies: To determine the importance of direct degradation by sunlight, the photolysis quantum yield of 2,3,3,3-Tetrafluoropropanal is measured. nih.govnih.govrsc.org The quantum yield is the probability that an absorbed photon will result in a chemical reaction. nih.gov These experiments involve exposing the compound to light of specific wavelengths, characteristic of the solar spectrum, and measuring the rate of its degradation. The data obtained are crucial for calculating the atmospheric lifetime with respect to photolysis.

Computational Modeling: Theoretical chemistry methods, such as ab initio quantum chemistry and density functional theory (DFT), are employed to complement experimental findings. rsc.org These models can be used to predict the reaction pathways and calculate the activation energies for the reactions with OH radicals and other oxidants. researchgate.net Three-dimensional chemical transport models (CTMs) are then used to integrate the kinetic data (reaction rate constants and photolysis rates) to simulate the compound's distribution, lifetime, and the formation and deposition of degradation products on a regional or global scale. nih.govnih.gov

The following table summarizes typical kinetic parameters studied for fluorinated aldehydes in atmospheric models. Please note that specific experimental values for 2,3,3,3-Tetrafluoropropanal were not available in the reviewed literature. The values presented are for illustrative purposes based on similar short-chain fluorinated compounds.

Atmospheric ProcessMethodologyKey ParameterTypical Value Range for Analogous Compounds
Reaction with OH Radicals Smog Chamber, FP-RFRate Constant (kOH)10⁻¹³ - 10⁻¹² cm³/molecule·s
Photolysis UV-Vis Spectroscopy, Quantum Yield DeterminationPhotolysis Rate (J)Dependent on absorption cross-section and quantum yield

Aquatic Fate and Transformation Kinetics

For the aquatic environment, the key transformation processes studied are hydrolysis and biodegradation. Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used to ensure data quality and consistency.

Hydrolysis Studies (OECD Guideline 111): Hydrolysis is the reaction of a substance with water. The rate of hydrolysis of this compound is determined according to OECD Guideline 111. oecd.orgepa.govoecd.org This method involves dissolving the test substance in buffered aqueous solutions at different pH values (typically 4, 7, and 9) and incubating them in the dark at a constant temperature. epa.gov Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any potential hydrolysis products. A tiered approach is often used; a preliminary test at an elevated temperature (e.g., 50°C) is conducted to determine if the substance is hydrolytically stable. epa.gov If significant hydrolysis occurs, a more detailed study is performed at environmentally relevant temperatures to determine the hydrolysis rate constant and half-life. epa.gov For a compound like 2-bromo-3,3,3-trifluoropropene, a structurally related compound, preliminary testing showed it to be hydrolytically stable. regulations.gov

Biodegradation Studies (OECD Guideline 301): Ready biodegradability is assessed using screening tests outlined in OECD Guideline 301. toxicdocs.orgoecd.orgaropha.com These tests determine the potential for a chemical to be rapidly and completely mineralized by microorganisms from sources like wastewater treatment plants. nih.gov Common methods within this guideline include the Manometric Respirometry Test (OECD 301F) and the CO2 Evolution Test (OECD 301B). aropha.com In these tests, the consumption of oxygen or the production of carbon dioxide by microorganisms in the presence of the test substance is measured over a 28-day period. oecd.org A substance is considered readily biodegradable if it meets specific criteria, such as reaching 60% of its theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window during the test. aropha.com Studies on other fluorinated compounds, such as perfluorooctanoate (PFOA) and perfluorononanoate (PFNA), have shown them to be resistant to biodegradation under these test conditions. nih.gov The biodegradation of fluorinated substances is an active area of research, as the presence of fluorine atoms can significantly hinder microbial degradation. nih.govnih.gov

Below is a table summarizing the methodologies for studying the aquatic fate of this compound. Specific experimental data for this compound were not found in the reviewed literature.

Aquatic ProcessMethodologyKey Parameter(s)Typical Outcome for Persistent Fluorinated Compounds
Hydrolysis OECD Guideline 111Rate Constant, Half-life (t½)Hydrolytically stable (long half-life)
Biodegradation OECD Guideline 301% Biodegradation in 28 daysNot readily biodegradable (<60% mineralization)

Future Research Directions and Unresolved Challenges

Exploration of Novel and Sustainable Synthetic Routes for 2,3,3,3-Tetrafluoropropanal (B15149481) Hydrate (B1144303)

The development of efficient and environmentally benign synthetic methodologies is paramount for the widespread availability and application of 2,3,3,3-Tetrafluoropropanal hydrate. Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes.

A promising avenue lies in the application of green chemistry principles . For instance, hydrothermal synthesis , which utilizes high-temperature water as a reaction medium, has been successfully employed for the synthesis of highly soluble fluorinated polyimides and fluorescent 2,3-diarylquinoxalines. nih.govnih.govmdpi.com Exploring similar hydrothermal methods for the synthesis of this compound from suitable precursors could offer a greener alternative to conventional organic solvents.

Furthermore, the synthesis of the related compound 2,3,3,3-tetrafluoropropene (B1223342) often involves multi-step processes with intermediates. google.com Research into one-pot or tandem reactions that directly convert readily available starting materials to this compound would significantly improve efficiency and reduce waste. The development of catalytic processes, potentially using earth-abundant metals, for the selective hydration of a corresponding unsaturated precursor would be a significant advancement.

Development of Catalytic Systems for Specific Transformations of the Hydrate

The reactivity of the aldehyde hydrate group in this compound offers a gateway to a wide range of chemical transformations. However, controlling this reactivity to achieve specific outcomes requires the development of sophisticated catalytic systems. Future research should focus on designing catalysts that can selectively target the hydrate functionality for various transformations.

Organocatalysis presents a particularly attractive approach. Chiral primary and secondary amines have been shown to be effective catalysts for various transformations of aldehydes. researchgate.net Developing organocatalytic systems for asymmetric reactions of this compound could provide access to valuable chiral fluorinated building blocks for the pharmaceutical and agrochemical industries.

Additionally, transition metal catalysis holds significant promise. The catalytic hydration of alkynes to form carbonyl compounds is a well-established field, and similar principles could be adapted for the reverse reaction or other transformations of the hydrate. nih.gov Research into catalysts that can mediate reactions such as aldol (B89426) additions, reductions, and oxidations specifically at the hydrate's carbonyl group, while leaving the fluorinated backbone intact, is crucial. The strong electron-withdrawing nature of the tetrafluoropropyl group will undoubtedly influence the reactivity of the aldehyde hydrate, a factor that must be carefully considered in catalyst design. alfa-chemistry.com

Advanced Characterization of Transient Intermediates in Hydrate Reactivity

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new transformations. A key challenge in this area is the detection and characterization of short-lived, transient intermediates. nih.gov Future research should leverage advanced spectroscopic and analytical techniques to probe these reactive species.

In-situ monitoring techniques are critical for capturing the fleeting nature of reaction intermediates. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated compounds, as the 19F nucleus is highly sensitive to its chemical environment. nih.govlookchem.com Time-resolved 19F NMR experiments could provide invaluable data on the formation and decay of intermediates in real-time.

Combining NMR with other techniques such as mass spectrometry can provide complementary structural information. nih.govacs.org Cryogenic techniques, where reactions are performed at very low temperatures to slow down reaction rates and increase the lifetime of intermediates, could also be employed. The insights gained from these studies will be instrumental in building accurate mechanistic models and rationally designing more efficient and selective reactions.

Integration of Computational Chemistry for Predictive Design of Fluorinated Molecules

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. The integration of computational methods, particularly Density Functional Theory (DFT) , will be pivotal in accelerating the exploration of this compound and its derivatives. acs.orgacs.orgnih.gov

DFT calculations can be used to:

Predict the reactivity of the hydrate and its potential reaction products.

Elucidate reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. acs.org

Design novel catalysts by modeling catalyst-substrate interactions.

Predict the spectroscopic properties (e.g., NMR chemical shifts) of new molecules, aiding in their identification and characterization. nih.gov

By providing a theoretical framework to understand and predict the behavior of this fluorinated aldehyde hydrate, computational chemistry can guide experimental efforts, saving time and resources. This predictive power is especially valuable in the rational design of new fluorinated molecules with tailored properties for specific applications.

Expanding the Scope of Applications in Emerging Chemical Technologies

While the potential of this compound as a versatile building block is clear, its application in emerging technologies remains largely untapped. Future research should focus on exploring its utility in various high-value sectors.

In medicinal chemistry , the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance properties such as metabolic stability and binding affinity. nih.gov this compound can serve as a precursor to a variety of fluorinated scaffolds for the synthesis of novel bioactive compounds. ontosight.ai

In materials science , fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. 20.210.105 The hydrate could be used as a monomer or a precursor to monomers for the synthesis of novel fluoropolymers and fluorosurfactants with unique characteristics. nih.gov

The agrochemical industry also stands to benefit from the development of new fluorinated compounds. numberanalytics.com The unique structural features of molecules derived from this compound could lead to the discovery of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles.

A summary of potential research directions and their expected impact is presented in the table below:

Research DirectionKey MethodologiesExpected Impact
Novel and Sustainable Synthetic RoutesHydrothermal synthesis, one-pot reactions, catalytic methodsIncreased availability, reduced environmental impact
Development of Catalytic SystemsOrganocatalysis, transition metal catalysisAccess to new chiral and achiral fluorinated building blocks
Advanced Characterization of Transient IntermediatesIn-situ 19F NMR, mass spectrometry, cryogenic studiesDeeper mechanistic understanding, reaction optimization
Integration of Computational ChemistryDensity Functional Theory (DFT)Predictive design of molecules and reactions, accelerated discovery
Expanding the Scope of ApplicationsSynthesis of derivatives for biological and materials testingNew pharmaceuticals, advanced materials, and agrochemicals

Q & A

Q. Q1: What are the recommended analytical methods for confirming the structural integrity and purity of 2,3,3,3-tetrafluoropropanal hydrate in synthetic batches?

Category: Basic (Structural Characterization) Answer: To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to verify fluorinated carbon environments and aldehyde/hydrate functional groups. For purity assessment, use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards. Ensure solvent compatibility (e.g., deuterated DMSO for NMR) and account for hydrate stability during analysis . Mass spectrometry (MS) with electrospray ionization (ESI) can detect degradation products or residual precursors, particularly fluorinated intermediates .

Q. Q2: How can researchers optimize synthetic pathways for this compound to improve yield and reproducibility?

Category: Basic (Synthesis Optimization) Answer: Optimize reaction conditions using design of experiments (DoE) methodologies, such as factorial design, to evaluate variables like temperature, stoichiometry of fluorinating agents (e.g., SF₄ or HF), and solvent polarity. Monitor reaction progress via in-situ FTIR to track aldehyde formation. Post-synthesis, employ azeotropic distillation to isolate the hydrate form and minimize hydrolysis. Reproducibility requires strict control of anhydrous conditions and inert atmospheres due to the compound’s sensitivity to moisture .

Advanced Research Questions

Q. Q3: What advanced computational tools can predict the environmental persistence and degradation pathways of this compound in aquatic systems?

Category: Advanced (Environmental Fate) Answer: Use density functional theory (DFT) calculations to model hydrolysis kinetics and identify reactive sites for defluorination. Pair with molecular dynamics (MD) simulations to assess interactions with water matrices. For degradation pathways, integrate Quantitative Structure-Activity Relationship (QSAR) models to predict half-lives and byproducts. Experimental validation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical to detect transient intermediates, such as tetrafluoropropanoic acid derivatives, in simulated environmental conditions .

Q. Q4: How can researchers resolve contradictions in reported toxicity data for this compound across different biological models?

Category: Advanced (Data Contradiction Analysis) Answer: Discrepancies often arise from matrix effects (e.g., plasma proteins in in-vivo studies) or assay-specific sensitivities. Address this by:

Standardizing exposure protocols : Control for metabolic activation (e.g., liver S9 fractions in vitro).

Cross-validating assays : Compare results from Ames tests, zebrafish embryotoxicity, and mammalian cell viability assays.

Analyzing metabolites : Use high-resolution mass spectrometry (HRMS) to identify species-specific biotransformation products that may influence toxicity endpoints .

Q. Q5: What methodologies are effective for detecting trace levels of this compound in complex environmental samples?

Category: Advanced (Environmental Analysis) Answer: Deploy solid-phase extraction (SPE) with fluorinated carbon cartridges to preconcentrate the analyte from water or soil extracts. Analyze via ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole MS in multiple reaction monitoring (MRM) mode. Use isotopic labeling (e.g., ¹³C or deuterated analogs) as internal standards to correct for matrix suppression. For non-aqueous matrices, employ pressurized liquid extraction (PLE) with hexane/acetone mixtures .

Q. Q6: How can experimental design mitigate challenges in studying the compound’s reactivity under varying thermodynamic conditions?

Category: Advanced (Reactivity Studies) Answer: Implement response surface methodology (RSM) to map reactivity across temperature, pressure, and pH gradients. Use microfluidic reactors for high-throughput screening of kinetic parameters. For thermal stability, combine thermogravimetric analysis (TGA) with Fourier-transform infrared spectroscopy (FTIR) to correlate mass loss with gaseous decomposition products. Computational pre-screening via transition state theory (TST) can prioritize experimental conditions .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Structural confirmation¹⁹F NMR, ESI-MS, X-ray crystallography
Environmental persistenceDFT, QSAR, LC-MS/MS
Toxicity mechanism resolutionHRMS, cross-species assay validation
Trace detectionSPE-UHPLC/MS, isotopic internal standards

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.